molecular formula C17H12ClNO B2410650 (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one CAS No. 38470-72-3

(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

Cat. No. B2410650
CAS RN: 38470-72-3
M. Wt: 281.74
InChI Key: ZAMCAJQNUOUXJH-JXMROGBWSA-N
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Description

“(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H12ClNO . It is offered by several suppliers for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” can be determined by single-crystal X-ray diffraction analysis . The specific details about the crystal structure of this compound are not available in the search results.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Molecular Structure and Electronic Properties

    The compound's molecular structure and electronic properties have been extensively analyzed using various spectroscopic methods and computational studies. These studies provide insights into the geometrical framework, electronic behavior, and chemical reactivity of the compound. Studies have shown that the compound has significant stability arising from hyper-conjugative interactions and charge delocalization, which are crucial for its potential applications (Adole et al., 2020).

  • Vibrational Wavenumbers and Hyperpolarizability

    The vibrational wavenumbers of the compound have been studied using both experimental and theoretical methods. Notably, the first hyperpolarizability of the compound is significant, which is an important factor in nonlinear optical (NLO) applications. This suggests potential use in fields like photonics and optoelectronics (Najiya et al., 2014).

Optical and Semiconductor Applications

  • Nonlinear Optical Properties

    The compound exhibits promising nonlinear optical properties. These properties are crucial for the development of materials for photonics and optoelectronics, where the manipulation of light is essential (Shkir et al., 2019).

  • Charge Transport Properties

    The compound demonstrates notable intra- and inter-molecular charge transport properties. This attribute is essential for its application in semiconductor devices, particularly as electron transport materials, indicating its potential use in organic semiconductor devices (Shkir et al., 2019).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCAJQNUOUXJH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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